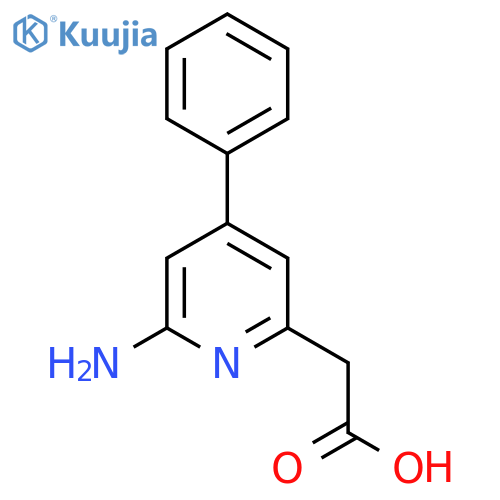Cas no 1805403-25-1 (2-Amino-4-phenylpyridine-6-acetic acid)

1805403-25-1 structure
商品名:2-Amino-4-phenylpyridine-6-acetic acid
CAS番号:1805403-25-1
MF:C13H12N2O2
メガワット:228.246582984924
CID:4899933
2-Amino-4-phenylpyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-phenylpyridine-6-acetic acid
-
- インチ: 1S/C13H12N2O2/c14-12-7-10(9-4-2-1-3-5-9)6-11(15-12)8-13(16)17/h1-7H,8H2,(H2,14,15)(H,16,17)
- InChIKey: VDDUENGLCOCKMP-UHFFFAOYSA-N
- ほほえんだ: OC(CC1C=C(C=C(N)N=1)C1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 264
- トポロジー分子極性表面積: 76.2
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-Amino-4-phenylpyridine-6-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014439-1g |
2-Amino-4-phenylpyridine-6-acetic acid |
1805403-25-1 | 95% | 1g |
$2,981.85 | 2022-04-01 | |
| Alichem | A029014439-250mg |
2-Amino-4-phenylpyridine-6-acetic acid |
1805403-25-1 | 95% | 250mg |
$970.20 | 2022-04-01 |
2-Amino-4-phenylpyridine-6-acetic acid 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
1805403-25-1 (2-Amino-4-phenylpyridine-6-acetic acid) 関連製品
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
